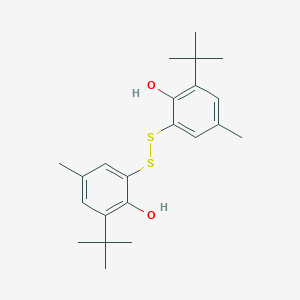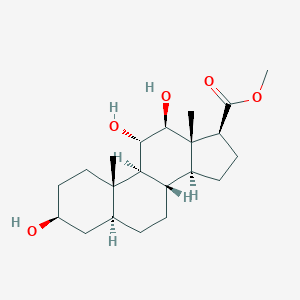
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester, commonly known as 5α-Androstan-3β,11α,12β-triol-17-one (ATDO) is a steroid hormone that has garnered significant attention in scientific research due to its potential therapeutic effects. ATDO is synthesized in the human body from dehydroepiandrosterone (DHEA) and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester is not fully understood, but it is thought to act through various pathways. 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to interact with the glucocorticoid receptor, which plays a crucial role in regulating the immune response and inflammation. It has also been shown to modulate the activity of various enzymes involved in the synthesis and metabolism of steroids.
Effets Biochimiques Et Physiologiques
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has various biochemical and physiological effects in the human body. It has been found to increase the levels of testosterone and dihydrotestosterone, which can have positive effects on muscle mass and bone density. Additionally, 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has several advantages and limitations for lab experiments. One advantage is that it can be synthesized in the lab, which allows for the production of large quantities for research purposes. Additionally, 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have low toxicity and can be administered orally. One limitation is that the mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester. One direction is to further investigate the potential therapeutic effects of 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester in various disease models. Another direction is to explore the mechanism of action of 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester and identify specific pathways that can be targeted for therapeutic purposes. Additionally, research can focus on developing new methods for synthesizing 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester and improving its bioavailability.
Méthodes De Synthèse
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester can be synthesized through a multistep chemical process using DHEA as a starting material. The synthesis involves the conversion of DHEA to 5α-androstane-3β,11α-diol-17-one, which is then oxidized to 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester. The purity of the synthesized 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have potential therapeutic effects in various scientific research studies. It has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. Additionally, 5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
Numéro CAS |
10005-94-4 |
|---|---|
Nom du produit |
5alpha-Androstane-17beta-carboxylic acid, 3beta,11alpha,12beta-trihydroxy-, methyl ester |
Formule moléculaire |
C21H34O5 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
methyl (3S,5S,8S,9S,10S,11S,12S,13S,14S,17S)-3,11,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H34O5/c1-20-9-8-12(22)10-11(20)4-5-13-14-6-7-15(19(25)26-3)21(14,2)18(24)17(23)16(13)20/h11-18,22-24H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,16+,17-,18+,20-,21-/m0/s1 |
Clé InChI |
GCCZGHOHPBUMGK-KWEVSNSISA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@@H]([C@H]([C@]4([C@H]3CC[C@@H]4C(=O)OC)C)O)O)O |
SMILES |
CC12CCC(CC1CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



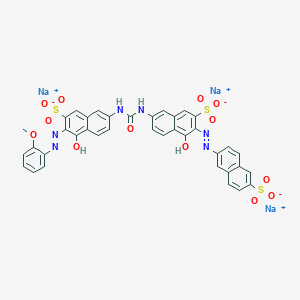
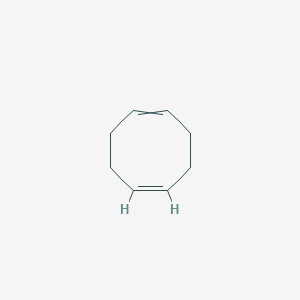
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
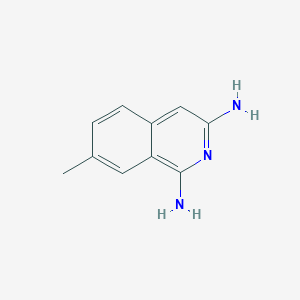
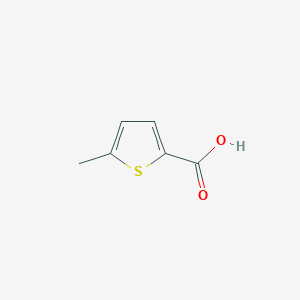
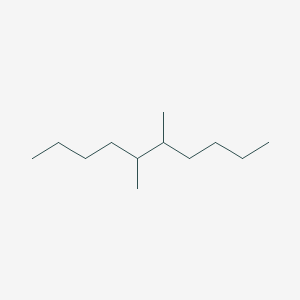
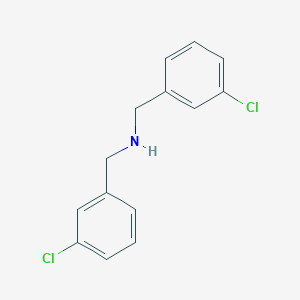
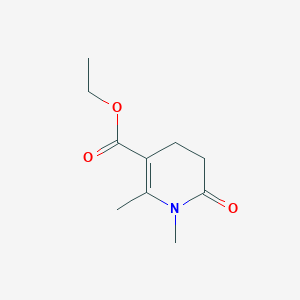
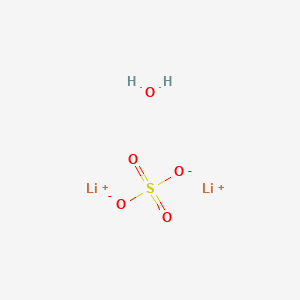
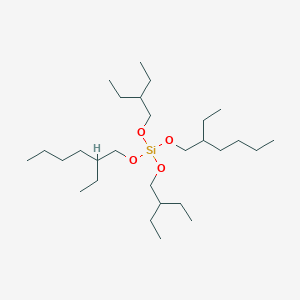
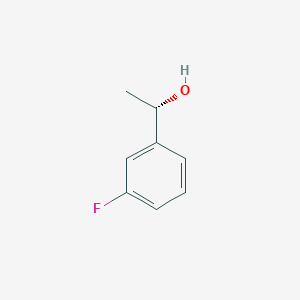
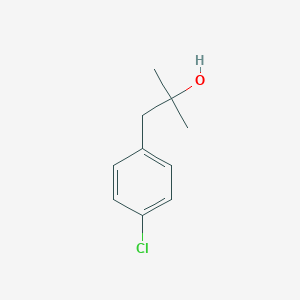
![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
